methyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrazole derivative with a thiazolopyrimidine precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced monitoring systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
METHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of METHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidine derivatives with different substituents and functional groups. Examples include:
- METHYL 2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- METHYL 2-[(E)-1-(1-PROPYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. The presence of the ethyl group on the pyrazole ring and the methylidene linkage contribute to its unique properties compared to other similar compounds.
Properties
Molecular Formula |
C21H20N4O3S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
methyl (2E)-2-[(1-ethylpyrazol-3-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H20N4O3S/c1-4-24-11-10-15(23-24)12-16-19(26)25-18(14-8-6-5-7-9-14)17(20(27)28-3)13(2)22-21(25)29-16/h5-12,18H,4H2,1-3H3/b16-12+ |
InChI Key |
AAWJDNHGMOMMTL-FOWTUZBSSA-N |
Isomeric SMILES |
CCN1C=CC(=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4 |
Canonical SMILES |
CCN1C=CC(=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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